2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide
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Overview
Description
2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N’-hydroxyethanimidamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
The synthesis of 2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N’-hydroxyethanimidamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by functionalization to introduce the fluorophenyl and hydroxyethanimidamide groups. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- 2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid
- Pyrazolo[1,5-a]pyrimidines These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N’-hydroxyethanimidamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16FN5O2 |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C14H16FN5O2/c15-10-3-1-9(2-4-10)11-7-12-14(21)19(8-13(16)18-22)5-6-20(12)17-11/h1-6,11-12,17,22H,7-8H2,(H2,16,18) |
InChI Key |
KJKPEBGTMDVQPK-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(NN2C1C(=O)N(C=C2)C/C(=N/O)/N)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(NN2C1C(=O)N(C=C2)CC(=NO)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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